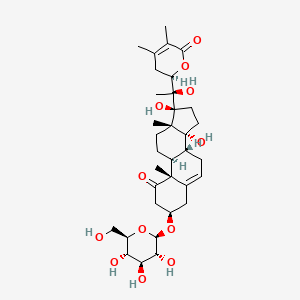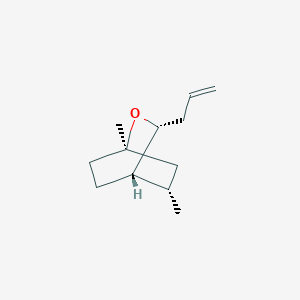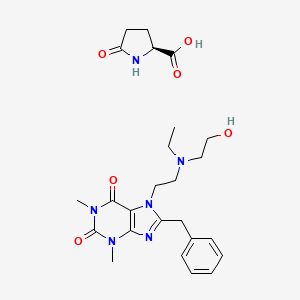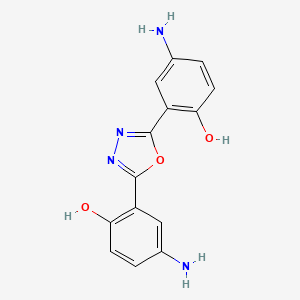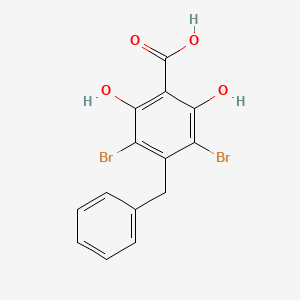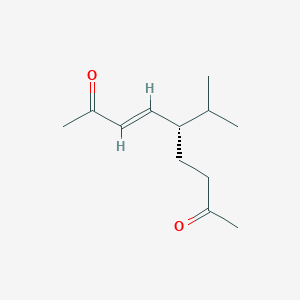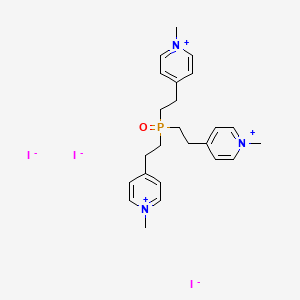
4,4',4''-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of three pyridinium rings connected through a phosphinylidynetri-2,1-ethanediyl bridge, with three iodide ions as counterions. It is used in various scientific research applications due to its interesting chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide typically involves the reaction of 4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) chloride with potassium iodide in an aqueous medium. The reaction is carried out under reflux conditions to ensure complete conversion of the chloride to the triiodide form. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial level.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The iodide ions can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halide exchange reactions can be carried out using silver nitrate or other halide salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines. Substitution reactions typically result in the formation of new pyridinium salts with different counterions.
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of 4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide involves its interaction with molecular targets through its pyridinium rings and phosphinylidynetri-2,1-ethanediyl bridge. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound’s ability to undergo oxidation, reduction, and substitution reactions also plays a role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-ethylpyridinium) triiodide
- 4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-phenylmethylpyridinium) triiodide
Uniqueness
4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide is unique due to its specific structural configuration and the presence of methyl groups on the pyridinium rings. This configuration imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
172421-41-9 |
|---|---|
Molekularformel |
C24H33I3N3OP |
Molekulargewicht |
791.2 g/mol |
IUPAC-Name |
4-[2-[bis[2-(1-methylpyridin-1-ium-4-yl)ethyl]phosphoryl]ethyl]-1-methylpyridin-1-ium;triiodide |
InChI |
InChI=1S/C24H33N3OP.3HI/c1-25-13-4-22(5-14-25)10-19-29(28,20-11-23-6-15-26(2)16-7-23)21-12-24-8-17-27(3)18-9-24;;;/h4-9,13-18H,10-12,19-21H2,1-3H3;3*1H/q+3;;;/p-3 |
InChI-Schlüssel |
GFNDCZMMAWVGPK-UHFFFAOYSA-K |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)CCP(=O)(CCC2=CC=[N+](C=C2)C)CCC3=CC=[N+](C=C3)C.[I-].[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


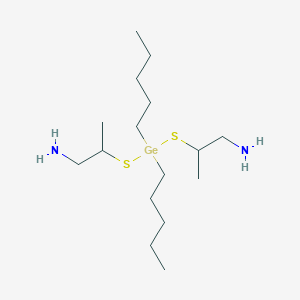
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,10,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] butanoate](/img/structure/B12738009.png)

